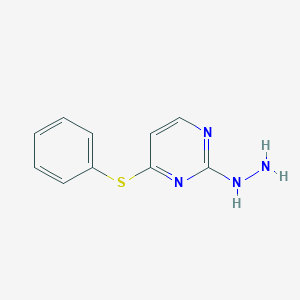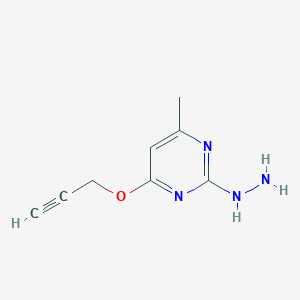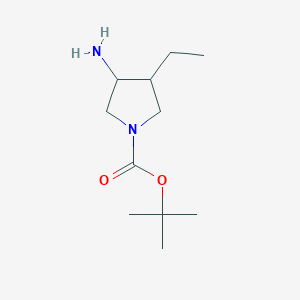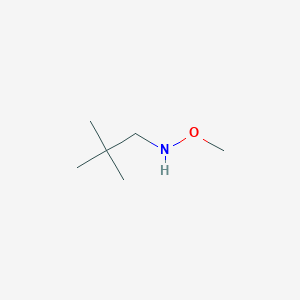
3-(4-Hydroxyphenyl)propanoyl chloride
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)propanoyl chloride is a chemical compound with the formula C₉H₉ClO₂ . It is a derivative of propanoyl chloride and phenol, where the phenol group is attached to the third carbon of the propanoyl group .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)propanoyl chloride consists of a propanoyl group (a three-carbon chain) attached to a phenol group (a benzene ring with a hydroxyl group) at the third carbon . The exact 3D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Biosensor Technology : A study by De La Franier et al. (2017) discussed the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces. This compound shows promise in biosensing applications due to its ability to be easily modified with nucleophilic functional groups.
Corrosion Inhibition : Research by Abu-Rayyan et al. (2022) explored the use of synthetic acrylamide derivatives for corrosion inhibition of copper in nitric acid solutions. The study indicates these compounds as effective corrosion inhibitors, potentially for industrial applications.
Material Synthesis : The synthesis of β-(3,5-Diterbutyl-4-hydroxyphenyl) propionyl chloride and its optimal reaction conditions are discussed in a paper by Di Xiao-he (2007). This research contributes to the field of fine chemical intermediates.
Polymer and Material Science : A study by Totaro et al. (2017) utilized 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for the preparation of PBS bionanocomposites. This showcases its application in developing biodegradable and mechanically reinforced materials.
Pharmaceutical Applications : Wawrzyniak et al. (2016) discussed the use of 3-(4-hydroxyphenyl)propanoic acid amide in anti-aging skin care compositions, highlighting its potential in cosmetic pharmaceuticals.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMZIFAQODIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)



![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)

![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)

